An In-depth Technical Guide on the Physicochemical Characteristics of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
An In-depth Technical Guide on the Physicochemical Characteristics of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is limited in publicly accessible literature. This guide provides a comprehensive overview based on established knowledge of quinoline chemistry, data from structurally similar compounds, and plausible experimental protocols. The synthesis and characterization data presented are based on well-established chemical principles and should be considered predictive.
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic placement of functional groups on the quinoline ring is a key strategy in drug discovery to modulate the molecule's physicochemical properties and biological activity. This technical guide focuses on Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a derivative with potential pharmacological significance owing to the presence of the nitro group, which is a known pharmacophore in various bioactive compounds.
This document provides a detailed account of the anticipated physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and a discussion of potential biological activities based on the known properties of related nitroquinoline compounds.
Physicochemical Characteristics
Table 1: Predicted Physicochemical Properties of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
| Property | Predicted Value/Characteristic | Notes |
| Molecular Formula | C₁₂H₁₀N₂O₅ | - |
| Molecular Weight | 262.22 g/mol | - |
| Appearance | Expected to be a solid, likely a yellow or off-white powder. | Based on related nitro-aromatic compounds. |
| Melting Point | >250 °C (decomposes) | High melting point is expected due to the planar aromatic structure and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | The ester and nitro groups increase polarity, but the quinoline core is hydrophobic. |
| pKa | The 4-hydroxyl group is acidic, with an estimated pKa in the range of 5-7. | The electron-withdrawing nitro group would increase the acidity of the hydroxyl group. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | This value suggests moderate lipophilicity, which is often favorable for cell permeability. |
| UV-Vis λmax | Expected to have strong absorbance in the UV region (250-400 nm). | Due to the extended π-system of the nitroquinoline core. |
Synthesis and Experimental Protocols
The most plausible and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[1] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.
Proposed Synthetic Route: Gould-Jacobs Reaction
The synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate would start from 4-nitroaniline and diethyl ethoxymethylenemalonate. The reaction proceeds in two main steps:
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Condensation: 4-nitroaniline reacts with diethyl ethoxymethylenemalonate to form an intermediate, ethyl 2-((4-nitrophenylamino)methylene)malonate.
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Cyclization: The intermediate undergoes thermal cyclization at high temperatures to yield the final product, Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.
Caption: Proposed Gould-Jacobs synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.
Detailed Experimental Protocol
Materials:
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4-Nitroaniline
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Diethyl ethoxymethylenemalonate (DEEMM)
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Diphenyl ether (or another high-boiling point solvent)
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Ethanol
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Hexanes
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Heating mantle with a temperature controller
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Magnetic stirrer
Procedure:
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Condensation Step:
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In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) in a minimal amount of ethanol.
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Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.
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Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature. The intermediate product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, remove the ethanol under reduced pressure to obtain the crude intermediate.
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Cyclization Step:
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In a separate three-necked flask equipped with a thermometer and a reflux condenser, heat diphenyl ether to 250 °C.
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Slowly add the dried intermediate from the previous step to the hot diphenyl ether with vigorous stirring.
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Maintain the temperature at 250-260 °C for 15-30 minutes. The cyclization reaction is usually rapid at this temperature.
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Monitor the reaction by TLC until the intermediate is consumed.
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Allow the reaction mixture to cool to room temperature. The product should precipitate from the diphenyl ether.
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Add hexanes to the cooled mixture to further precipitate the product and to help in washing away the diphenyl ether.
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Collect the solid product by filtration and wash thoroughly with hexanes to remove any residual diphenyl ether.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.
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Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Expected Spectroscopic Data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the quinolone ring, carbons of the ethyl group, and the aromatic carbons of the quinoline core. |
| FT-IR | Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), C=O stretch of the quinolone (~1650 cm⁻¹), N-O stretches of the nitro group (~1520 and 1340 cm⁻¹), and C-H stretches of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₀N₂O₅). |
Potential Biological Activity and Mechanism of Action
While there is no specific biological data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, the presence of the nitroquinoline scaffold suggests potential antimicrobial and anticancer activities. Nitroaromatic compounds are known to exert their biological effects through various mechanisms, often involving the reduction of the nitro group.[2][3]
Predicted Biological Activities
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Antimicrobial Activity: Many nitroquinolines exhibit broad-spectrum activity against bacteria and parasites.[4][5] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates or a nitro radical anion. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death.
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Anticancer Activity: Several nitroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][6] The proposed mechanisms include the induction of oxidative stress, inhibition of topoisomerases, and interference with cellular signaling pathways.
Proposed Mechanism of Action: Induction of Oxidative Stress
A plausible mechanism of action for the biological activity of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is the generation of reactive oxygen species (ROS) upon intracellular reduction of the nitro group.
Caption: A potential mechanism of action involving the induction of oxidative stress.
Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological potential of this compound, a structured experimental workflow is essential.
Caption: A general workflow for the biological evaluation of a novel compound.
Conclusion
Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data is sparse, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and plausible synthetic protocol based on the Gould-Jacobs reaction, and a scientifically grounded discussion of its potential biological activities and mechanisms of action. The information and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related nitroquinoline derivatives. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
